An In-depth Technical Guide to the Synthesis and Characterization of Ms-PEG10-t-butyl ester
An In-depth Technical Guide to the Synthesis and Characterization of Ms-PEG10-t-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the synthesis, characterization, and potential applications of Ms-PEG10-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The methodologies presented are based on established chemical principles and published procedures for analogous compounds, offering a robust framework for its preparation and analysis in a research setting.
Introduction
Ms-PEG10-t-butyl ester is a linear PEG derivative featuring a methanesulfonyl (mesyl) group at one terminus and a t-butyl protected carboxylic acid at the other, connected by a ten-unit polyethylene glycol spacer. This heterobifunctional architecture makes it a valuable tool in bioconjugation, drug delivery, and materials science. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to amines, thiols, or hydroxyls. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to enable subsequent conjugation or surface functionalization. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates.
Synthesis of Ms-PEG10-t-butyl ester
A plausible and efficient two-step synthetic route starting from commercially available HO-PEG10-COOH is outlined below. The first step involves the selective protection of the carboxylic acid as a t-butyl ester, followed by the mesylation of the terminal hydroxyl group.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Ms-PEG10-t-butyl ester.
Experimental Protocol: Synthesis
Step 1: Synthesis of HO-PEG10-COOtBu (tert-butyl 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol)
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Reagents and Materials:
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HO-PEG10-COOH (1.0 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq)
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t-Butyl bromoacetate (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Procedure:
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Dissolve HO-PEG10-COOH in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add K₂CO₃ to the solution and stir the suspension at room temperature for 30 minutes.
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Add t-butyl bromoacetate dropwise to the reaction mixture.
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Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield HO-PEG10-COOtBu as a clear oil.
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Step 2: Synthesis of Ms-PEG10-COOtBu (tert-butyl 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl methanesulfonate)
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Reagents and Materials:
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HO-PEG10-COOtBu (1.0 eq)
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Triethylamine (TEA, 1.5 eq)
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Methanesulfonyl chloride (MsCl, 1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve the purified HO-PEG10-COOtBu in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add TEA to the solution, followed by the dropwise addition of MsCl.
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Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, Ms-PEG10-t-butyl ester. Further purification by column chromatography may be performed if necessary.
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Characterization of Ms-PEG10-t-butyl ester
A comprehensive characterization is crucial to confirm the identity, purity, and integrity of the synthesized Ms-PEG10-t-butyl ester. The following workflow outlines the key analytical techniques.
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of Ms-PEG10-t-butyl ester.
Data Presentation
The following tables summarize the expected quantitative data from the characterization analyses.
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.38 | t | 2H | Ms O-CH₂ -CH₂-O- |
| ~3.78 | t | 2H | MsO-CH₂-CH₂ -O- |
| ~3.64 | s | ~36H | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~3.08 | s | 3H | CH₃ -SO₂- |
| ~2.45 | t | 2H | -O-CH₂ -CH₂-COO- |
| ~1.46 | s | 9H | -C(CH₃ )₃ |
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.8 | C =O (Ester) |
| ~80.6 | -C (CH₃)₃ |
| ~70.5-71.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~69.2 | MsO-C H₂-CH₂-O- |
| ~68.7 | -O-C H₂-CH₂-COO- |
| ~37.7 | C H₃-SO₂- |
| ~28.1 | -C(C H₃)₃ |
Table 3: Mass Spectrometry and HPLC Data
| Parameter | Expected Value |
| Molecular Formula | C₂₇H₅₄O₁₄S |
| Molecular Weight | 634.78 g/mol |
| Mass Spectrometry (ESI-MS) | m/z = 657.32 [M+Na]⁺ |
| HPLC Purity | >95% (as determined by ELSD or RI detection) |
Experimental Protocols: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
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Process the spectra and integrate the peaks to confirm the presence of all expected functional groups and the integrity of the PEG backbone.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in methanol (B129727) or acetonitrile (B52724).
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Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
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Observe the mass spectrum for the characteristic sodium adduct ([M+Na]⁺) to confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC):
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Use a C18 reversed-phase column.
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Employ a gradient elution with water and acetonitrile as the mobile phases.
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Since the compound lacks a strong UV chromophore, use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
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Calculate the purity based on the area of the product peak relative to the total peak area.
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Deprotection of the t-Butyl Ester
A key feature of Ms-PEG10-t-butyl ester is the ability to selectively remove the t-butyl protecting group to unmask the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Diagram of the t-Butyl Ester Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the t-butyl ester.
Experimental Protocol: Deprotection
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Reagents and Materials:
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Ms-PEG10-t-butyl ester
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Cold diethyl ether
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Procedure:
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Dissolve Ms-PEG10-t-butyl ester in DCM.
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Add an excess of TFA (e.g., 20-50% v/v) to the solution.
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Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, remove the TFA and DCM by rotary evaporation.
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Triturate the resulting residue with cold diethyl ether to precipitate the deprotected product (Ms-PEG10-COOH).
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Collect the solid product by filtration and dry under vacuum.
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This deprotected form is now ready for conjugation to amine-containing molecules via standard carbodiimide (B86325) chemistry (e.g., using EDC/NHS).
